molecular formula C16H14N2O4S B12003745 N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 505067-61-8

N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12003745
CAS No.: 505067-61-8
M. Wt: 330.4 g/mol
InChI Key: DGVHUFOQXAUYFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the reaction of 4-aminosulfonylphenylamine with 3-methyl-1-benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Aminosulfonyl)phenyl)acetamide
  • N-(4-(Aminosulfonyl)phenyl)benzamide
  • N-(4-(Aminosulfonyl)phenyl)urea

Uniqueness

N-(4-(Aminosulfonyl)phenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

505067-61-8

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H14N2O4S/c1-10-13-4-2-3-5-14(13)22-15(10)16(19)18-11-6-8-12(9-7-11)23(17,20)21/h2-9H,1H3,(H,18,19)(H2,17,20,21)

InChI Key

DGVHUFOQXAUYFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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